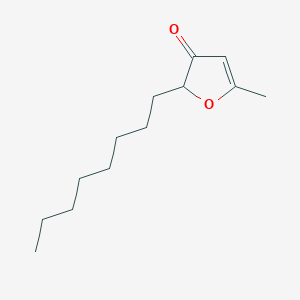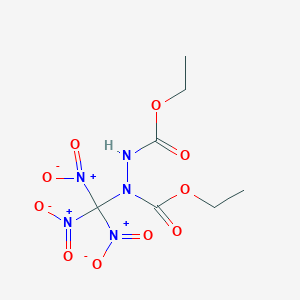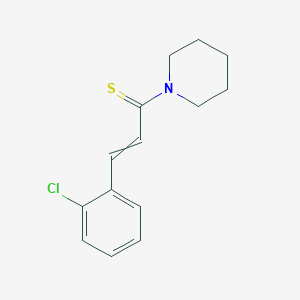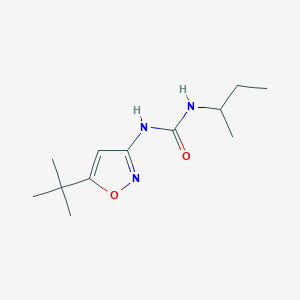![molecular formula C16H18N2OS B14625306 N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide CAS No. 58306-62-0](/img/structure/B14625306.png)
N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide is an organic compound characterized by the presence of an amino group, a phenylsulfanyl group, and a butanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide typically involves a multi-step process:
Starting Material: The synthesis begins with the preparation of 2-amino-5-(phenylsulfanyl)benzoic acid.
Amidation Reaction: The carboxylic acid group of 2-amino-5-(phenylsulfanyl)benzoic acid is converted to the corresponding amide using butanoyl chloride in the presence of a base such as triethylamine.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve:
Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to enhance efficiency and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize production.
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Acyl chlorides, sulfonyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonylated products.
Applications De Recherche Scientifique
N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
N-[2-Amino-5-(methylsulfanyl)phenyl]butanamide: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.
N-[2-Amino-5-(phenylsulfinyl)phenyl]butanamide: Contains a phenylsulfinyl group instead of a phenylsulfanyl group.
N-[2-Amino-5-(phenylsulfonyl)phenyl]butanamide: Contains a phenylsulfonyl group instead of a phenylsulfanyl group.
Uniqueness: N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
58306-62-0 |
|---|---|
Formule moléculaire |
C16H18N2OS |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
N-(2-amino-5-phenylsulfanylphenyl)butanamide |
InChI |
InChI=1S/C16H18N2OS/c1-2-6-16(19)18-15-11-13(9-10-14(15)17)20-12-7-4-3-5-8-12/h3-5,7-11H,2,6,17H2,1H3,(H,18,19) |
Clé InChI |
WWSRSEBEVNMGJI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbonic acid, 4-[(ethoxycarbonyl)amino]phenyl ethyl ester](/img/structure/B14625232.png)



![2,2,2-Trifluoro-1-[(trifluoromethyl)trisulfanyl]ethan-1-one](/img/structure/B14625252.png)


![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)


![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)
